N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide
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Overview
Description
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide is a synthetic organic compound with the molecular formula C19H21N3O2. This compound is characterized by the presence of a benzyl group, an azetidinone ring, and a phenylamino group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.
Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an amine group reacts with a halogenated aromatic compound.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the azetidinone and phenylamino intermediates with the benzylated compound under specific reaction conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For instance, it may bind to an enzyme’s active site, altering its activity and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
Uniqueness
N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[4-(2-oxoazetidin-1-yl)anilino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(19(24)20-13-15-5-3-2-4-6-15)21-16-7-9-17(10-8-16)22-12-11-18(22)23/h2-10,14,21H,11-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUJFQDDKPDTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC2=CC=C(C=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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